(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
The compound (2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule characterized by multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while reduction of the imine group would yield an amine .
Scientific Research Applications
(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid include other amino acid derivatives and imine-containing molecules .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit unique reactivity and biological activity due to its specific structure .
Properties
Molecular Formula |
C13H16N2O7 |
---|---|
Molecular Weight |
312.27 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O7/c14-11(6-4-2-1-3-5-6)15-22-13-9(18)7(16)8(17)10(21-13)12(19)20/h1-5,7-10,13,16-18H,(H2,14,15)(H,19,20)/t7-,8-,9+,10-,13-/m0/s1 |
InChI Key |
UBPWUQYYMVQUQX-UNLLLRGISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC2C(C(C(C(O2)C(=O)O)O)O)O)N |
Origin of Product |
United States |
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